molecular formula C16H24Cl2N2O2 B4698925 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride

1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride

Cat. No. B4698925
M. Wt: 347.3 g/mol
InChI Key: ABDDHFNYZPAUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPOP is a selective dopamine D3 receptor antagonist and has been studied for its potential use in treating various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride is primarily through its selective antagonism of dopamine D3 receptors. Dopamine is a neurotransmitter that plays a critical role in reward processing, motivation, and movement control. The D3 receptor subtype is highly expressed in areas of the brain that are involved in addiction and reward processing, making it a promising target for the development of novel therapeutics. By blocking D3 receptors, 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride can reduce the reinforcing effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been shown to have several biochemical and physiological effects. In addition to its selective antagonism of D3 receptors, 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been shown to modulate other neurotransmitter systems, including serotonin and glutamate. 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity. These effects suggest that 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride may have broader therapeutic potential beyond its primary action on D3 receptors.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride for lab experiments is its high selectivity for D3 receptors. This selectivity allows researchers to study the specific role of D3 receptors in various neurological disorders without affecting other neurotransmitter systems. Additionally, 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride is its relatively low potency compared to other D3 receptor antagonists, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride. One area of focus is the development of more potent derivatives of 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride that can be used in lower doses and have fewer off-target effects. Another area of focus is the development of 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride-based therapeutics for specific neurological disorders, such as addiction and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride and its potential therapeutic applications beyond its primary action on D3 receptors.

Scientific Research Applications

1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been studied extensively for its potential therapeutic applications in various neurological disorders. One of the most promising applications of 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride is in the treatment of addiction. Studies have shown that 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride can reduce drug-seeking behavior in animal models of addiction, including cocaine and methamphetamine addiction. 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has also been studied for its potential use in treating schizophrenia, as it can improve cognitive function and reduce symptoms of psychosis. Additionally, 1-(4-phenyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential as a disease-modifying therapy for this condition.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-prop-2-ynoxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.2ClH/c1-2-12-20-14-16(19)13-17-8-10-18(11-9-17)15-6-4-3-5-7-15;;/h1,3-7,16,19H,8-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDDHFNYZPAUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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